molecular formula C12H14N4O B12704266 1-Methyl-N-(3-methyl-2-oxazolidinylidene)-1H-indazol-4-amine CAS No. 87179-48-4

1-Methyl-N-(3-methyl-2-oxazolidinylidene)-1H-indazol-4-amine

Cat. No.: B12704266
CAS No.: 87179-48-4
M. Wt: 230.27 g/mol
InChI Key: NAOKJONBHPTJPW-UHFFFAOYSA-N
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Description

1-Methyl-N-(3-methyl-2-oxazolidinylidene)-1H-indazol-4-amine is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-(3-methyl-2-oxazolidinylidene)-1H-indazol-4-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indazole Core: Starting from a suitable precursor, such as a substituted phenylhydrazine, the indazole core can be synthesized through cyclization reactions.

    Introduction of the Oxazolidinylidene Group: This step may involve the reaction of the indazole derivative with an appropriate oxazolidinone reagent under specific conditions.

    Methylation: The final step could involve methylation reactions to introduce the methyl groups at the desired positions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-(3-methyl-2-oxazolidinylidene)-1H-indazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-N-(3-methyl-2-oxazolidinylidene)-1H-indazol-4-amine would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved would vary based on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-4-amine: A simpler indazole derivative with potential biological activity.

    3-Methyl-2-oxazolidinone: A related oxazolidinone compound used in various chemical reactions.

Uniqueness

1-Methyl-N-(3-methyl-2-oxazolidinylidene)-1H-indazol-4-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

87179-48-4

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

3-methyl-N-(1-methylindazol-4-yl)-1,3-oxazolidin-2-imine

InChI

InChI=1S/C12H14N4O/c1-15-6-7-17-12(15)14-10-4-3-5-11-9(10)8-13-16(11)2/h3-5,8H,6-7H2,1-2H3

InChI Key

NAOKJONBHPTJPW-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC1=NC2=C3C=NN(C3=CC=C2)C

Origin of Product

United States

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